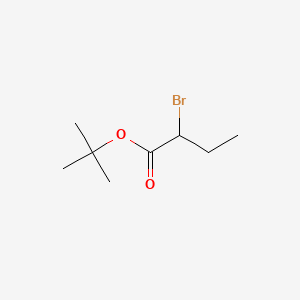

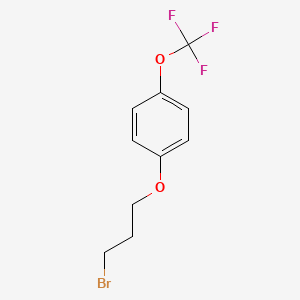

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene

説明

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, also known as 3-bromopropoxy-4-trifluoromethoxybenzene, is an organic compound with a molecular formula of C9H9BrF3O. It is a colorless, volatile liquid with a sweet odor and a boiling point of 159°C. It is insoluble in water, but miscible with most common organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis, as a pesticide, and as a solvent in pharmaceutical products.

科学的研究の応用

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a range of scientific disciplines, from nanotechnology to polymer processing and biomedical applications. Their simple structure and supramolecular self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold H-bonding, offer versatile applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry

Triazine derivatives, where benzene rings are partially substituted by nitrogen atoms, have shown a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects. This indicates the potential of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).

Environmental Science and Toxicology

The review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and potential risks, highlighting the importance of research on their environmental fate and toxicity. Given the structural similarity, "1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene" could share some environmental and toxicological characteristics with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Material Science

BODIPY-based materials, related to benzene derivatives, have been explored for their applications in organic light-emitting diodes (OLEDs) due to their structural versatility and emission properties, suggesting potential uses of similar compounds in electronic and photonic devices (Squeo & Pasini, 2020).

特性

IUPAC Name |

1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDCGNENJFFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546358 | |

| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |

CAS RN |

102793-82-8 | |

| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

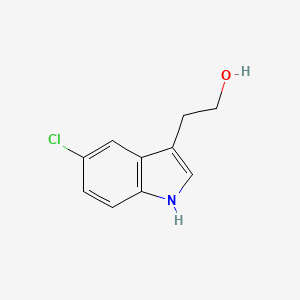

![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)